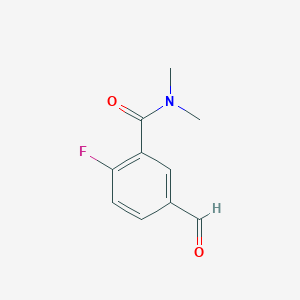

2-Fluoro-5-formyl-N,N-dimethylbenzamide

Description

2-Fluoro-5-formyl-N,N-dimethylbenzamide is a fluorinated benzamide derivative characterized by a formyl (-CHO) group at the 5-position and dimethylamide (-N,N-dimethyl) functionality at the benzamide core. This compound is structurally distinguished by its electron-withdrawing fluorine substituent and the reactive formyl group, which make it a versatile intermediate in medicinal chemistry and materials science. Its synthesis typically involves coupling reactions or halogenation strategies, as seen in analogous compounds . The formyl group enables further derivatization (e.g., condensation, hydrazone formation), while the fluorine atom enhances metabolic stability and bioavailability in drug design contexts .

Properties

Molecular Formula |

C10H10FNO2 |

|---|---|

Molecular Weight |

195.19 g/mol |

IUPAC Name |

2-fluoro-5-formyl-N,N-dimethylbenzamide |

InChI |

InChI=1S/C10H10FNO2/c1-12(2)10(14)8-5-7(6-13)3-4-9(8)11/h3-6H,1-2H3 |

InChI Key |

UJPJKKWTRJSTHL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)C=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

5-(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)-2-fluoro-N,N-dimethylbenzamide (Compound 13)

- Structure : Shares the 2-fluoro-N,N-dimethylbenzamide backbone but incorporates a 4,4-dimethyl-2,5-dioxoimidazolidinyl group at the 5-position instead of a formyl group.

- Synthesis : Prepared via copper-mediated coupling of 2-fluoro-5-iodo-N,N-dimethylbenzamide with a dioxoimidazolidine precursor in dimethylacetamide (DMA) at 150°C for 48 h, yielding 58% .

2-Fluoro-N-[4-hydroxy-3-methyl-5-(5-methylbenzooxazol-2-yl)phenyl]benzamide

- Structure : Features a benzooxazole-substituted phenyl ring attached to the benzamide core.

- Molecular Properties : Higher molecular weight (376.387 g/mol) and increased hydrophobicity due to the benzooxazole moiety .

- Applications : Likely optimized for kinase inhibition or protein-targeting due to its rigid aromatic system, contrasting with the formyl group’s versatility in the target compound.

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Structure : Contains multiple halogen substitutions (Br, F) and a trifluoropropoxy group, enhancing lipophilicity and metabolic resistance.

- Synthesis : Achieved via carbodiimide-mediated coupling of an acyl chloride with an aniline derivative, yielding 90% .

- Key Differences : The trifluoropropoxy group provides steric bulk and fluorine density, whereas the formyl group in the target compound prioritizes synthetic flexibility.

Physicochemical and Chromatographic Behavior

The dimethylamide group in this compound significantly impacts its chromatographic retention. N,N-Dimethylbenzamide derivatives exhibit ~80 retention index units lower than primary amides due to reduced hydrogen-bonding capacity . This contrasts with tertiary amides like N-methylbenzamide, which show intermediate retention shifts (-40 to -130 units).

Key Observations :

Substituent Effects : Fluorine and dimethylamide groups are conserved for stability, while variable groups (formyl, dioxoimidazolidinyl, trifluoropropoxy) dictate target specificity.

Synthetic Efficiency : Copper-mediated coupling (Compound 13) and carbodiimide activation (Intermediate 30) offer moderate-to-high yields, whereas formyl-containing derivatives may require additional optimization.

Structure-Activity Relationship (SAR) Insights

- Fluorine Position : The 2-fluoro substitution in benzamides enhances binding to aromatic pockets in biological targets, as seen in antischistosomal derivatives .

- Formyl Group : The 5-formyl substituent provides a reactive handle for generating Schiff bases or hydrazones, enabling diversification into libraries for high-throughput screening.

- Dimethylamide vs. Primary Amide : N,N-Dimethylation reduces polarity and improves membrane permeability but may decrease target affinity compared to primary amides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.